3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
Overview
Description
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is a chemical compound with the molecular formula C5H7F3N2O2 and a molecular weight of 184.12 . This compound is notable for its inclusion of a trifluoromethyl group, which imparts unique chemical properties. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one involves several steps. One common synthetic route includes the reaction of a piperazine derivative with a trifluoromethylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is widely used in scientific research due to its unique chemical properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the study of enzyme interactions and protein modifications. The compound’s trifluoromethyl group makes it particularly useful in medicinal chemistry for the development of pharmaceuticals with enhanced metabolic stability .
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
- 3-Hydroxy-3-(methyl)piperazin-2-one
- 3-Hydroxy-3-(ethyl)piperazin-2-one
- 3-Hydroxy-3-(chloromethyl)piperazin-2-one
The presence of the trifluoromethyl group in this compound distinguishes it from these similar compounds, providing it with unique chemical properties such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O2/c6-5(7,8)4(12)3(11)9-1-2-10-4/h10,12H,1-2H2,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMGTMICABTCGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(=O)N1)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406928 | |
Record name | 3-hydroxy-3-(trifluoromethyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89972-18-9 | |
Record name | 3-hydroxy-3-(trifluoromethyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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